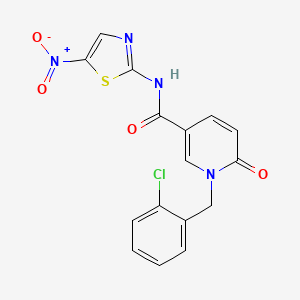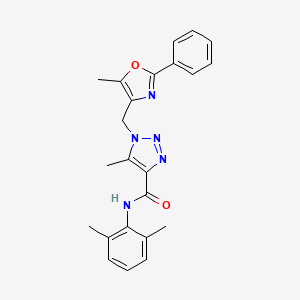
1-Methylcyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylcyclopropane-1-carbaldehyde is a chemical compound with the CAS Number: 4515-89-3 . It has a molecular weight of 84.12 and is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 8 hydrogen atoms, and 1 oxygen atom . The exact mass is 84.057518 Da .Physical And Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 84.12 . The storage temperature is -10 degrees .Aplicaciones Científicas De Investigación
Cyclopropane Carbaldehydes in Organic Synthesis
1-Methylcyclopropane-1-carbaldehyde, a type of cyclopropane carbaldehyde, has been utilized in organic synthesis. For instance, Kumar et al. (2018) describe a TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes with alcohols, resulting in the construction of hexahydrooxonines and octahydrocyclopenta[ b]pyrans. This method demonstrates a stereoselective approach to synthesize complex molecular structures from simple cyclopropane carbaldehydes (Kumar, Dey, & Banerjee, 2018).
Photochemistry of Cycloalkanecarbaldehydes
In the field of photochemistry, cyclopropane carbaldehydes, including this compound, have been studied for their reaction under UV light. Funke and Cerfontain (1976) investigated the photochemical reactions of these compounds in propan-2-ol, revealing complex interactions and product formations upon UV irradiation, highlighting the unique reactivity of these aldehydes in light-induced processes (Funke & Cerfontain, 1976).
Application in Coordination Chemistry
Giannopoulos et al. (2014) demonstrated the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, as a ligand in the coordination of transition metal ions. This led to the creation of a {Mn(III)25} barrel-like cluster, exhibiting single-molecule magnetic behavior. This showcases the potential of related cyclopropane carbaldehydes in the synthesis of complex magnetic materials (Giannopoulos et al., 2014).
Ethylene Binding and Action in Plants
This compound is closely related to 1-Methylcyclopropene (1-MCP), which has been extensively studied for its effects on ethylene responses in plants. Sisler, Dupille, and Serek (1996) found that 1-MCP effectively inhibits ethylene responses, impacting ethylene production during senescence in carnation flowers (Sisler, Dupille, & Serek, 1996).
Synthesis and Chemical Reactions
Hamama et al. (2018) highlight the synthetic applications of related compounds such as 2-chloroquinoline-3-carbaldehydes. These compounds, like this compound, are key in constructing heterocyclic systems, showcasing the versatility of carbaldehydes in organic chemistry (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Safety and Hazards
The safety information for 1-Methylcyclopropane-1-carbaldehyde includes several hazard statements: H225, H315, H319, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Mecanismo De Acción
Target of Action
It’s structurally similar compound, 1-methylcyclopropanecarboxylic acid, has been used in the identification of selective orthosteric ligands for both free fatty acid receptor 2 (ffa2) and free fatty acid receptor 3 (ffa3) .
Mode of Action
It’s structurally similar compound, 1-methylcyclopropene (1-mcp), is known to inhibit ethylene perception by binding to ethylene receptors to form an ethylene-receptor complex .
Biochemical Pathways
1-mcp, a structurally similar compound, is known to affect the ethylene biosynthesis pathway .
Result of Action
1-mcp, a structurally similar compound, is known to result in delayed fruit ripening .
Action Environment
For 1-mcp, the effect was optimal at 1 μl/l, with a treatment time of 12–24 h, when the storage temperature was 0 °c for temperate fruits or 20 °c for tropical fruits, and when the shelf temperature was 20 °c .
Propiedades
IUPAC Name |
1-methylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-5(4-6)2-3-5/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJZSEYEQKWUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4515-89-3 |
Source


|
| Record name | 1-methylcyclopropane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2867190.png)

![2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2867193.png)
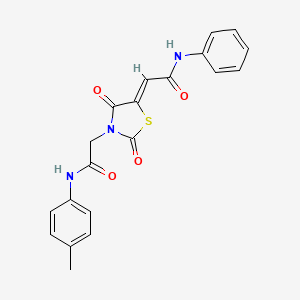

![4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol](/img/structure/B2867199.png)
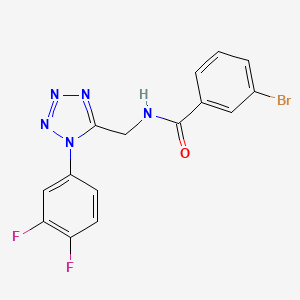
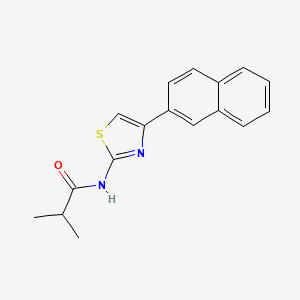
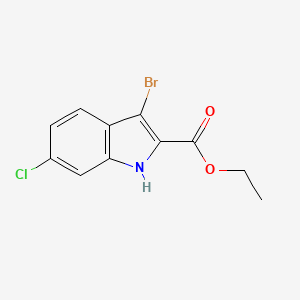
![N-(benzo[d]thiazol-5-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2867206.png)
![2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2867207.png)
![2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid](/img/structure/B2867208.png)
